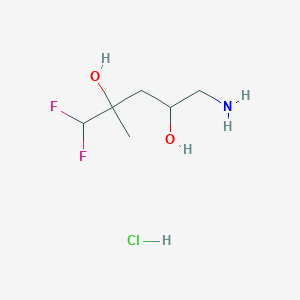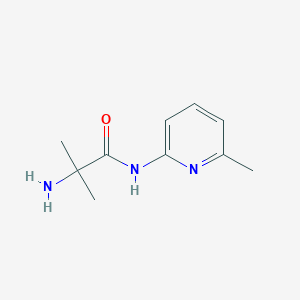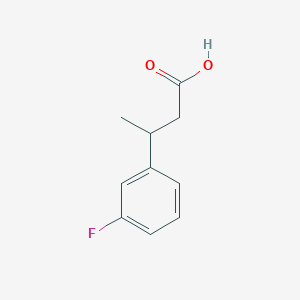
3-(3-Fluorophenyl)butanoic acid
Vue d'ensemble
Description
3-(3-Fluorophenyl)butanoic acid is a chemical compound with the molecular formula C10H11FO2 . It is used as a building block in the synthesis of pentaamine and bis-heterocyclic libraries . It is also used as a medicine intermediate .
Molecular Structure Analysis
The molecular structure of 3-(3-Fluorophenyl)butanoic acid consists of a butanoic acid chain with a fluorophenyl group attached at the third carbon . The compound contains a total of 26 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, and 6 aromatic bonds .Applications De Recherche Scientifique
1. Pharmaceutical Intermediates
- 4,4-Bis(4-fluorophenyl) butanoic acid, closely related to 3-(3-fluorophenyl)butanoic acid, is a significant pharmaceutical intermediate. It is typically prepared by the Friedel-Crafts reaction and its by-products can be refined through sulfonation methods to remove undesired isomers (Fan, 1990).
2. Liquid Crystal Technology
- But-3-enyl-based fluorinated biphenyl liquid crystals containing lateral fluoro substituents, including structures similar to 3-(3-fluorophenyl)butanoic acid, have been synthesized. These liquid crystals exhibit broad nematic mesophases, useful in liquid crystal display mixtures (Jiang et al., 2012).
3. Synthesis of Other Compounds
- Compounds with structures akin to 3-(3-fluorophenyl)butanoic acid, such as 3-(4-fluorophenyl)-1-isopropyl-1H-indole, have been used in synthesizing α,β-unsaturated carbonyl compounds, which are valuable in various chemical reactions (Wang & Ikemoto, 2005).
4. Biocatalytic Reactions
- Biocatalytic transesterification reactions have been performed on compounds structurally related to 3-(3-fluorophenyl)butanoic acid, like benzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate and 4-fluorobenzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate. Such reactions are selective and efficient, yielding monoacylated products (Kumar et al., 2015).
5. Photovoltaic Properties
- A phenyl compound with electron-withdrawing substituents, similar to 3-(3-fluorophenyl)butanoic acid, has been used as an additive in polymer solar cells. This addition enhances the power conversion efficiency due to improved short circuit current and fill factor (Jeong et al., 2014).
6. Vibrational and Electronic Structure Studies
- In-depth studies on the vibrational and electronic structure of unnatural 3-amino-3-(4-fluorophenyl)propionic acid, which resembles 3-(3-fluorophenyl)butanoic acid, have been conducted. These studies aid in understanding the zwitterionic properties and H-bond interactions of such compounds (Pallavi & Tonannavar, 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The fluorine atom in the compound could potentially enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This could influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that such compounds could affect a wide range of biochemical pathways.
Pharmacokinetics
The presence of the fluorine atom could potentially enhance the metabolic stability of the compound , which could impact its bioavailability.
Result of Action
Given the potential biological activities of similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
It’s worth noting that the stability of similar compounds, such as organoboron reagents, can be influenced by factors such as the presence of fluoride .
Propriétés
IUPAC Name |
3-(3-fluorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFYWUHOFYTCNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


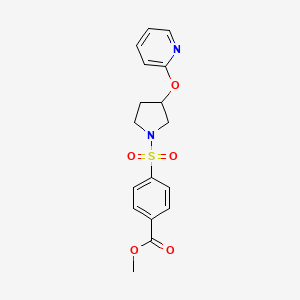
![16-(3-Methylbutyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2927689.png)
![N-(3-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2927690.png)
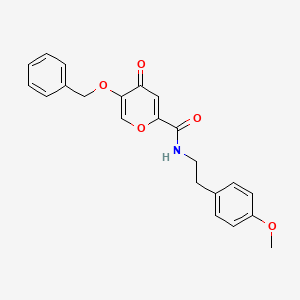
![2-(2,4-dichlorophenyl)-N-[3-[(2-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B2927693.png)
![2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2927695.png)
![5-(4-isopropylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2927696.png)
![3-(4-chlorophenyl)-9-(3-(2-oxopyrrolidin-1-yl)propyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2927697.png)
![4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2927699.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2927700.png)
